![molecular formula C9H8BrFO B12621034 1-Bromo-3-fluoro-2-[(prop-2-en-1-yl)oxy]benzene CAS No. 1010422-27-1](/img/structure/B12621034.png)
1-Bromo-3-fluoro-2-[(prop-2-en-1-yl)oxy]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-3-fluoro-2-[(prop-2-en-1-yl)oxy]benzene is an organic compound with the molecular formula C9H8BrFO It is a derivative of benzene, featuring bromine, fluorine, and a prop-2-en-1-yloxy group as substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-3-fluoro-2-[(prop-2-en-1-yl)oxy]benzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 3-fluoro-2-[(prop-2-en-1-yl)oxy]benzene using bromine or a bromine source in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective substitution at the desired position on the benzene ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and advanced purification techniques ensures the efficient production of high-quality this compound.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Bromo-3-fluoro-2-[(prop-2-en-1-yl)oxy]benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution with sodium methoxide can yield 1-methoxy-3-fluoro-2-[(prop-2-en-1-yl)oxy]benzene.
Applications De Recherche Scientifique
1-Bromo-3-fluoro-2-[(prop-2-en-1-yl)oxy]benzene has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules for pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 1-Bromo-3-fluoro-2-[(prop-2-en-1-yl)oxy]benzene exerts its effects depends on the specific application. In electrophilic aromatic substitution reactions, the compound acts as an electrophile, forming a sigma complex with the benzene ring before undergoing deprotonation to yield the substituted product . The molecular targets and pathways involved vary based on the context of its use in research or industrial applications.
Comparaison Avec Des Composés Similaires
1-Bromo-2-fluorobenzene: Similar in structure but lacks the prop-2-en-1-yloxy group.
1-Bromo-4-fluorobenzene: Another isomer with the bromine and fluorine atoms in different positions.
3-Bromo-2-fluorophenol: Contains a hydroxyl group instead of the prop-2-en-1-yloxy group.
Uniqueness: 1-Bromo-3-fluoro-2-[(prop-2-en-1-yl)oxy]benzene is unique due to the presence of both bromine and fluorine atoms along with the prop-2-en-1-yloxy group, which imparts distinct reactivity and potential for diverse applications in synthesis and materials science.
Propriétés
Numéro CAS |
1010422-27-1 |
|---|---|
Formule moléculaire |
C9H8BrFO |
Poids moléculaire |
231.06 g/mol |
Nom IUPAC |
1-bromo-3-fluoro-2-prop-2-enoxybenzene |
InChI |
InChI=1S/C9H8BrFO/c1-2-6-12-9-7(10)4-3-5-8(9)11/h2-5H,1,6H2 |
Clé InChI |
SASYJCHYXFPIDE-UHFFFAOYSA-N |
SMILES canonique |
C=CCOC1=C(C=CC=C1Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


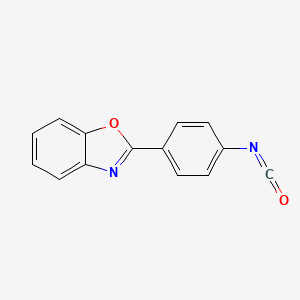
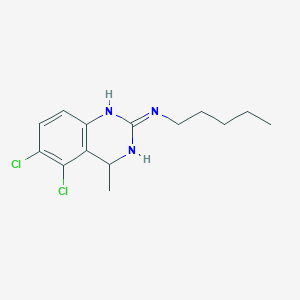
![2-(4-Nitrophenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B12620962.png)
![5-(Pyridin-3-yl)carbonylimidazo[5,1-b]thiazole](/img/structure/B12620969.png)
![Methyl 2,3-bis[2-(pyridin-2-yl)hydrazinylidene]propanoate](/img/structure/B12620987.png)
![2-(Methanesulfinyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-5-yl]pyrimidine](/img/structure/B12620990.png)
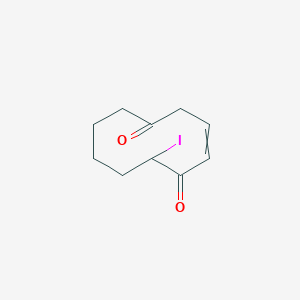
![5-(4-{[(2-Ethylhexyl)oxy]methyl}-1,3-dioxolan-2-YL)-2H-1,3-benzodioxole](/img/structure/B12621012.png)
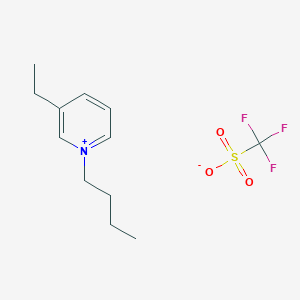
![4-[4-oxo-3-(propan-2-yl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]-N-(prop-2-en-1-yl)piperazine-1-carbothioamide](/img/structure/B12621022.png)
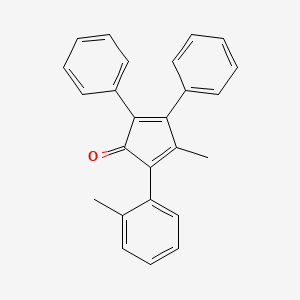
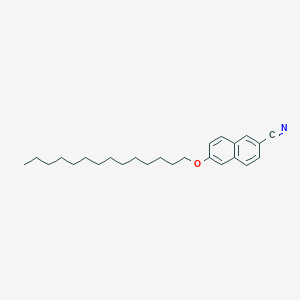
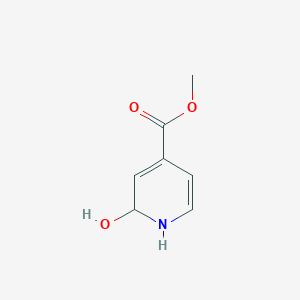
![1-deoxy-1-{methyl[(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]amino}hexitol](/img/structure/B12621038.png)
